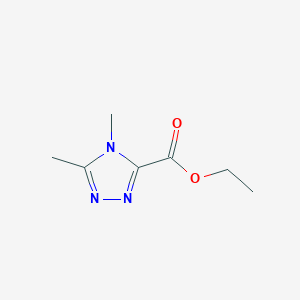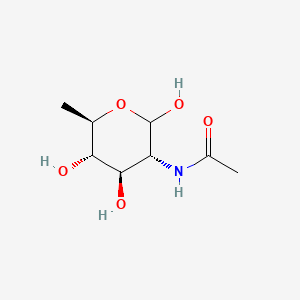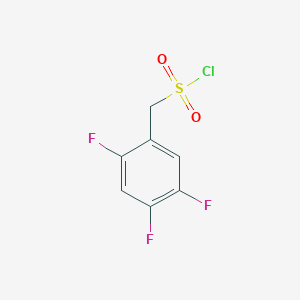![molecular formula C8H5BrN2O B12440668 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B12440668.png)
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde: is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde typically involves the bromination of pyrrolo[2,3-c]pyridine derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Oxidation: : The aldehyde group in 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions. This reaction is typically facilitated by a palladium catalyst in a Suzuki or Heck coupling reaction .
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃ in acidic or basic medium.
Reduction: NaBH₄, LiAlH₄ in anhydrous solvents.
Substitution: Palladium catalysts, bases like K₂CO₃ or NaOH, and solvents like DMF or toluene.
Major Products Formed
Oxidation: 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
Reduction: 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: : 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals .
Biology: : This compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. It is used in the design of inhibitors targeting specific enzymes and receptors .
Medicine: : In medicinal chemistry, it is explored for its role in drug discovery and development. Its derivatives are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases .
Industry: : The compound is used in the synthesis of advanced materials and fine chemicals. It is also employed in the development of dyes, pigments, and other specialty chemicals .
作用機序
The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde largely depends on its specific application. In the context of its biological activity, the compound may interact with molecular targets such as enzymes, receptors, and DNA. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but different positioning of the nitrogen atom in the pyridine ring.
5-Bromo-2-pyridinecarboxaldehyde: Similar functional groups but lacks the fused pyrrole ring.
1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde: Lacks the bromine atom.
Uniqueness
- The presence of both bromine and aldehyde functional groups in 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde makes it a versatile intermediate for further chemical modifications.
- Its unique structure allows for selective interactions with biological targets, making it valuable in drug discovery and development .
特性
分子式 |
C8H5BrN2O |
|---|---|
分子量 |
225.04 g/mol |
IUPAC名 |
5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-8-2-5-1-6(4-12)11-7(5)3-10-8/h1-4,11H |
InChIキー |
UFAPPDGHKNBDID-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(NC2=CN=C1Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


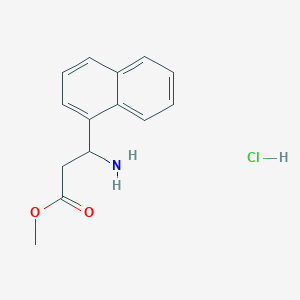
![tert-butyl N-(1-{3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl}piperidin-3-yl)carbamate](/img/structure/B12440597.png)
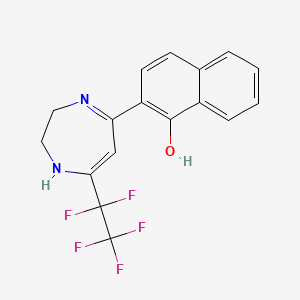
![4-[N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine](/img/structure/B12440603.png)
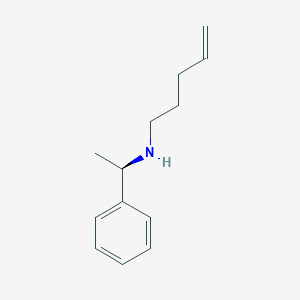
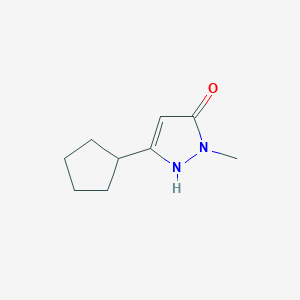
![2-[(2E,6E,10E,14E,18E,22E,26Z,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-YL]-3-methylnaphthalene-1,4-dione](/img/structure/B12440628.png)
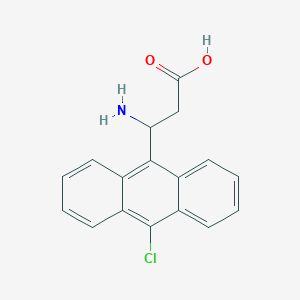
![[(4-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12440640.png)
![1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12440648.png)
